molecular formula C6H5F3S B3055828 Phenylsulfur trifluoride CAS No. 672-36-6

Phenylsulfur trifluoride

Cat. No.: B3055828
CAS No.: 672-36-6
M. Wt: 166.17 g/mol
InChI Key: AECHPKVYOLOZLF-UHFFFAOYSA-N
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Description

Evolution of Fluorinating Reagents in Chemical Research

The journey of fluorination began in the early 19th century with the synthesis of the first fluorinated organic compounds. numberanalytics.com However, significant advancements in fluorination techniques emerged in the mid-20th century, driven by the demand for more selective and efficient methods. numberanalytics.com The development of new reagents has been central to this progress, enabling the precise synthesis of complex fluorinated molecules. numberanalytics.com

Historically, fluorination methods were broadly categorized as nucleophilic or electrophilic. researchgate.net Nucleophilic fluorinating agents, such as metal fluorides (KF, CsF, AgF) and HF-based reagents, have been instrumental. chinesechemsoc.org The development of electrophilic fluorinating reagents like N-fluorobenzenesulfonimide (NFSI) and Selectfluor marked a breakthrough in the field. chinesechemsoc.org More recently, radical fluorination has gained prominence, offering alternative pathways for fluorine incorporation. numberanalytics.comresearchgate.net The evolution of these reagents has moved from hazardous and corrosive substances to more stable and easy-to-handle compounds, significantly broadening the scope of organofluorine chemistry. chinesechemsoc.org

Significance of Sulfur-Based Fluorination in Advanced Synthetic Methodologies

Sulfur-based fluorinating reagents have carved out a significant niche in advanced synthetic methodologies due to their unique reactivity and effectiveness. researchgate.net The partnership between sulfur and fluorine has led to the development of powerful reagents capable of performing challenging transformations. researchgate.net

Deoxyfluorination, the replacement of an oxygen atom with fluorine, is a particularly valuable transformation, and sulfur-based reagents have excelled in this area. researchgate.net Reagents derived from sulfur tetrafluoride (SF4), such as diethylaminosulfur trifluoride (DAST) and Deoxo-Fluor, are widely used for the deoxygenative fluorination of alcohols, aldehydes, ketones, and carboxylic acids. acs.org The driving force behind this reactivity is the strong affinity of sulfur for oxygen. acs.org

The historical development from SF4 to more recent reagents like XtalFluors and Fluolead demonstrates the continuous effort to create more efficient and safer fluorinating agents. researchgate.net These sulfur-based reagents have proven to be highly effective in modulating a wide range of fluorination and fluoroalkylation reactions. researchgate.net

Historical Context of Phenylsulfur Trifluoride Development

This compound (PhSF3) was first synthesized in 1960. acs.orgtcichemicals.com The initial synthesis involved the reaction of phenyl disulfide with silver difluoride (AgF2) in a fluorinated solvent. orgsyn.orgacs.org While its potential as a fluorinating agent was recognized, its use was initially limited due to the high cost of AgF2 and its perceived low reactivity. tcichemicals.comgoogle.com For a considerable time, it was largely overlooked in favor of other reagents like DAST. acs.org

However, a re-examination of its reactivity revealed that this compound possesses high reactivity, comparable to more recently developed reagents like Fluolead. tcichemicals.com It was found to be effective for the fluorination of various functional groups. For instance, it can convert benzaldehyde (B42025) to benzal fluoride (B91410). acs.org Despite its reactivity, a significant drawback of this compound is its extreme sensitivity to moisture, which complicates its production and storage. tcichemicals.com It is known to react with water to form benzenesulfinic acid and also slowly attacks glass, necessitating storage in specialized containers like Teflon® or polyethylene (B3416737) at low temperatures. orgsyn.orgacs.orgcwu.edu

Substituted arylsulfur trifluorides have also been prepared and studied, with substituents on the phenyl ring influencing the reagent's stability and reactivity. acs.orgacs.org For example, electron-donating groups on the phenyl ring can accelerate the rate of synthesis. acs.org The development of more stable and versatile arylsulfur trifluorides, such as 4-tert-butyl-2,6-dimethylthis compound (Fluolead), was built upon the foundational chemistry of this compound. acs.orgnih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

trifluoro(phenyl)-λ4-sulfane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5F3S/c7-10(8,9)6-4-2-1-3-5-6/h1-5H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AECHPKVYOLOZLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5F3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60563101
Record name (Trifluoro-lambda~4~-sulfanyl)benzene
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Molecular Weight

166.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

672-36-6
Record name (T-4)-Trifluorophenylsulfur
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=672-36-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (Trifluoro-lambda~4~-sulfanyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60563101
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Advanced Derivatization of Arylsulfur Trifluorides

Classical and Contemporary Synthesis Routes for Phenylsulfur Trifluoride

The synthesis of this compound (PhSF₃) can be achieved through various methodologies, primarily involving the oxidative fluorination of sulfur-containing starting materials. These methods have evolved, offering different advantages in terms of efficiency, scalability, and reagent availability.

Silver Difluoride (AgF₂) Mediated Pathways for PhSF₃ Synthesis

A well-established method for preparing arylsulfur trifluorides involves the reaction of aryl disulfides with silver difluoride (AgF₂). orgsyn.orgresearchgate.net This reaction is a general route for synthesizing various alkyl- and arylsulfur trifluorides. orgsyn.org The synthesis of this compound is accomplished by treating phenyl disulfide with AgF₂ in an inert solvent like 1,1,2-trichloro-1,2,2-trifluoroethane. orgsyn.org

The reaction is exothermic, and the temperature is typically maintained between 35°C and 40°C during the addition of the disulfide to the AgF₂ slurry. orgsyn.org Upon completion of the addition, the reaction mixture is heated to reflux. orgsyn.org The product, this compound, is a colorless liquid that can be isolated by distillation, with reported yields in the range of 55–60%. This method is also applicable to the synthesis of other arylsulfur trifluorides, such as nitrophenyl- and tolylsulfur trifluorides. orgsyn.org

The reaction of diphenyl disulfide with AgF₂ is generally complete within an hour. acs.org The progress of the reaction can be visually monitored by the change in color of the silver salt; the black silver difluoride is converted to yellow silver monofluoride. orgsyn.org

Starting MaterialReagentSolventTemperatureYieldReference
Phenyl disulfideSilver difluoride (AgF₂)1,1,2-trichloro-1,2,2-trifluoroethane35-40°C55-60% orgsyn.org

Halogen/Alkali Metal Fluoride (B91410) Approaches for Arylsulfur Trifluoride Formation

More contemporary and cost-effective methods for the synthesis of arylsulfur trifluorides utilize a combination of a halogen, such as chlorine (Cl₂) or bromine (Br₂), and an alkali metal fluoride, like potassium fluoride (KF) or cesium fluoride (CsF). acs.orgbeilstein-journals.org These methods avoid the use of expensive silver salts. beilstein-journals.org

In one such procedure, chlorine gas is introduced into a mixture of a diaryl disulfide and an alkali metal fluoride in a solvent like acetonitrile (B52724). acs.orgbeilstein-journals.org The reaction proceeds through the formation of an arylsulfur halide intermediate. google.com Careful control of the amount of chlorine is necessary to prevent over-halogenation to arylsulfur chlorotetrafluoride. lookchem.com This method has been successfully used to synthesize a variety of substituted phenylsulfur trifluorides. acs.org

An improved variation of this method employs bromine (Br₂) and potassium fluoride (KF). lookchem.com This approach has been shown to efficiently convert aryl disulfides and even aryl thiols into the corresponding arylsulfur trifluorides in high yields. lookchem.com For example, using three equivalents of Br₂ and six equivalents of KF is sufficient for the complete conversion of an aryl disulfide. lookchem.com

Starting MaterialReagentsSolventKey FeatureReference
Diaryl disulfideChlorine (Cl₂), Potassium Fluoride (KF) or Cesium Fluoride (CsF)AcetonitrileAvoids expensive silver reagents acs.orgbeilstein-journals.org
Aryl disulfide or Aryl thiolBromine (Br₂), Potassium Fluoride (KF)AcetonitrileHigh yield conversion lookchem.com

Synthesis and Characterization of Substituted Arylsulfur Trifluorides

The development of substituted arylsulfur trifluorides has been driven by the need for fluorinating agents with enhanced stability, reactivity, and selectivity. acs.org Modifications to the aryl ring, through the introduction of various substituents, have led to the creation of reagents with tailored properties. acs.org

Development of Sterically Hindered and Electronically Modified Derivatives

Research has shown that both steric hindrance and the electronic nature of substituents on the phenyl ring significantly impact the properties of arylsulfur trifluorides. acs.org The introduction of electron-donating groups on the phenyl ring can accelerate the rate of synthesis when using the AgF₂ method. acs.org For instance, the reaction of mono- and multi-alkyl-substituted diaryl disulfides proceeds faster than that of diphenyl disulfide. acs.org Conversely, electron-withdrawing groups, such as a chloro substituent, slow down the reaction. acs.org

The thermal stability of arylsulfur trifluorides is also influenced by substitution on the phenyl ring. This compound itself has a high decomposition temperature of 305 °C. acs.org The introduction of substituents can alter this property. acs.org The development of sterically hindered derivatives has been a key strategy in creating more stable and selective fluorinating agents. acs.orgnih.gov

Synthetic Pathways for 4-tert-Butyl-2,6-dimethylthis compound (Fluolead)

A prominent example of a sterically hindered and highly stable arylsulfur trifluoride is 4-tert-butyl-2,6-dimethylthis compound, known by the trade name Fluolead. acs.orgnih.gov This crystalline solid exhibits remarkable thermal stability and an unusual resistance to aqueous hydrolysis, making it a safer and more user-friendly deoxofluorinating agent compared to reagents like DAST. acs.orgchemicalbook.com

The synthesis of Fluolead can be accomplished using the halogen/alkali metal fluoride method. researchgate.net One synthetic route starts from commercially available 5-tert-butyl-m-xylene. researchgate.net This is first converted to bis(4-tert-butyl-2,6-dimethylphenyl) disulfide. researchgate.net The disulfide is then treated with reagents such as chlorine and potassium fluoride to yield Fluolead. researchgate.netbeilstein-journals.org An alternative procedure utilizing bromine and potassium fluoride has also been reported to produce Fluolead in good yield. lookchem.com For example, a 65% yield was observed after 2 hours at 0°C, which increased to 85% after an additional 4 hours at room temperature. lookchem.com

Fluolead has been demonstrated to be a versatile reagent, capable of fluorinating a wide range of substrates. researchgate.netaspirasci.com It can convert alcohols to alkyl fluorides, aldehydes and ketones to gem-difluoroalkanes, and carboxylic acids to trifluoromethyl groups. aspirasci.comnih.gov

PrecursorReagents for Disulfide FormationReagents for FluorinationProductKey PropertiesReference
5-tert-Butyl-m-xyleneSulfur monochloride, Zinc dichlorideChlorine (Cl₂), Potassium Fluoride (KF)4-tert-Butyl-2,6-dimethylthis compound (Fluolead)High thermal stability, resistance to hydrolysis acs.orgresearchgate.netbeilstein-journals.org
Bis(4-tert-butyl-2,6-dimethylphenyl) disulfideBromine (Br₂), Potassium Fluoride (KF)4-tert-Butyl-2,6-dimethylthis compound (Fluolead)Crystalline solid, enhanced safety lookchem.comchemicalbook.com

Preparation of Related Sulfur Fluorides and Their Intermediates

The synthesis of arylsulfur trifluorides is often interconnected with the formation of other sulfur fluoride compounds, which can be either intermediates or products of side reactions. A key related class of compounds is the arylsulfur chlorotetrafluorides (ArSF₄Cl).

During the synthesis of arylsulfur trifluorides using the chlorine/alkali metal fluoride method, if an excess of chlorine is used, over-chlorination can occur, leading to the formation of arylsulfur chlorotetrafluoride. beilstein-journals.orglookchem.com While initially considered an undesirable side product, it was discovered that ArSF₄Cl can be a valuable intermediate for the synthesis of arylsulfur pentafluorides (ArSF₅). beilstein-journals.orgbeilstein-journals.org

The formation of ArSF₄Cl is proposed to proceed through the arylsulfur trifluoride intermediate. google.com Treatment of this compound with Cl₂/KF has been shown to produce phenylsulfur chlorotetrafluoride in 84% yield. beilstein-journals.org This two-step process, involving the initial formation of ArSF₃ followed by conversion to ArSF₄Cl, provides a practical route to these higher-order sulfur fluorides. beilstein-journals.org The ArSF₄Cl intermediates can then be isolated and subsequently converted to ArSF₅ by treatment with a fluoride source such as zinc fluoride (ZnF₂). beilstein-journals.org

A catalyst-free method for the synthesis of aryl and heteroaryl tetrafluoro-λ⁶-sulfanyl chlorides (Ar-SF₄Cl) from diaryl disulfides using trichloroisocyanuric acid (TCCA) and potassium fluoride in acetonitrile has also been developed. rsc.orgrsc.org This method shows wide substrate generality and produces high yields. rsc.orgrsc.org

Starting MaterialReagentsProductSignificanceReference
Diaryl disulfideExcess Chlorine (Cl₂), Potassium Fluoride (KF)Arylsulfur chlorotetrafluoride (ArSF₄Cl)Intermediate for ArSF₅ synthesis beilstein-journals.orglookchem.com
This compoundChlorine (Cl₂), Potassium Fluoride (KF)Phenylsulfur chlorotetrafluorideDemonstrates ArSF₃ as an intermediate beilstein-journals.org
Diaryl disulfideTrichloroisocyanuric acid (TCCA), Potassium Fluoride (KF)Arylsulfur chlorotetrafluoride (ArSF₄Cl)Catalyst-free, high yield method rsc.orgrsc.org
Aryl thiolChlorine (Cl₂), Alkali metal fluorideArylsulfur chlorotetrafluoride (ArSF₄Cl)Alternative starting material beilstein-journals.orgbeilstein-journals.org

Pathways to Arylsulfur Chlorotetrafluorides (ArSF₄Cl)

The synthesis of arylsulfur chlorotetrafluorides (ArSF₄Cl) can be achieved through the oxidative chlorofluorination of arylsulfur trifluorides (ArSF₃). Arylsulfur trifluorides can act as intermediates in the formation of arylsulfur chlorotetrafluorides when starting from precursors like diaryl disulfides or aryl thiols. beilstein-journals.orggoogle.com

A practical method involves treating a diaryl disulfide or an aryl thiol with an excess of chlorine in the presence of an alkali metal fluoride, such as potassium fluoride (KF) or cesium fluoride (CsF), in a solvent like dry acetonitrile. beilstein-journals.orgresearchgate.net While the reaction proceeds through an arylsulfur trifluoride intermediate, the continued presence of chlorine and a fluoride source facilitates the subsequent conversion to the arylsulfur chlorotetrafluoride. beilstein-journals.orggoogle.comresearchgate.net The reaction mechanism for the production of arylsulfur halotetrafluoride via an arylsulfur trifluoride intermediate has been supported by ¹⁹F NMR studies of the reaction mixture. google.com

This process has been successfully applied to a range of diaryl disulfides and aryl thiols, yielding the corresponding arylsulfur chlorotetrafluorides. beilstein-journals.orgresearchgate.net For instance, this compound can be converted to phenylsulfur chlorotetrafluoride by reacting it with chlorine and potassium fluoride in acetonitrile. google.com While arylsulfur trifluorides are often highly sensitive to moisture, the resulting arylsulfur chlorotetrafluorides exhibit comparatively greater stability. beilstein-journals.org

Generation of Arylsulfur Pentafluorides (ArSF₅) from Arylsulfur Trifluorides

Arylsulfur trifluorides serve as crucial precursors for the synthesis of arylsulfur pentafluorides (ArSF₅), a functional group of significant interest due to its unique electronic and steric properties. beilstein-journals.orgresearchgate.net The conversion can be accomplished through two main strategies: direct fluorination or a two-step process via an arylsulfur chlorotetrafluoride intermediate.

The direct fluorination of arylsulfur trifluorides was one of the earliest reported methods. This involves heating the arylsulfur trifluoride with a potent fluorinating agent. For example, the synthesis of phenylsulfur pentafluoride was first achieved by the reaction of this compound, which is formed as an intermediate from diphenyl disulfide, with silver(II) fluoride (AgF₂). nih.govgoogle.comresearchgate.net This method, however, often results in low yields. nih.gov

A more practical and widely applicable approach involves a two-step sequence:

Formation of Arylsulfur Chlorotetrafluoride : As detailed in section 2.3.1, the arylsulfur trifluoride is first converted to an arylsulfur chlorotetrafluoride (ArSF₄Cl). google.com This intermediate is typically isolated before proceeding. beilstein-journals.orgresearchgate.net

Fluorination of Arylsulfur Chlorotetrafluoride : The ArSF₄Cl intermediate is then reacted with a fluoride source to substitute the chlorine atom with fluorine, yielding the final ArSF₅ product. beilstein-journals.orgresearchgate.net A variety of fluoride sources have been successfully employed for this step, including zinc fluoride (ZnF₂), hydrogen fluoride (HF), and antimony(III/V) fluorides. beilstein-journals.orgresearchgate.netresearchgate.net Other effective reagents for this Cl-F exchange include silver(I) fluoride (AgF) and silver(I) tetrafluoroborate (B81430) (AgBF₄). nih.gov

An interesting development in this area is a silver carbonate-induced fluorination of arylsulfur chlorotetrafluorides that does not require an external fluoride source. rsc.org Instead, the reaction proceeds through a self-immolative pathway involving the Ar-SF₄Cl substrate itself. rsc.org

The two-step process starting from diaryl disulfides or aryl thiols has become a practical and scalable method for producing a diverse range of arylsulfur pentafluorides. beilstein-journals.orgresearchgate.net

Mechanistic Investigations of Phenylsulfur Trifluoride Reactivity

Nucleophilic Fluorination Mechanisms

The primary application of Phenylsulfur trifluoride is as a deoxofluorinating agent, where it facilitates the substitution of oxygen-containing functional groups with fluorine. This transformation is driven by the formation of a strong sulfur-oxygen bond, which activates the carbon center for nucleophilic attack by a fluoride (B91410) ion.

This compound reagents are capable of converting aldehydes and ketones into geminal difluorides (CF₂) and carboxylic acids into trifluoromethyl (CF₃) groups, often in high yields. acs.orgresearchgate.net The general mechanism for sulfur-based fluorinating agents involves the initial activation of the carbonyl or alcohol substrate, followed by a reaction with fluoride to yield the fluorinated product and sulfur-oxygen byproducts. acsgcipr.org

The reaction with a carbonyl group begins with the nucleophilic attack of the carbonyl oxygen onto the electrophilic sulfur atom of the this compound. This step forms a key intermediate, which then undergoes intramolecular or intermolecular fluoride transfer to the carbon atom. This process is repeated to achieve geminal difluorination.

In the case of carboxylic acids, the transformation to a trifluoromethyl group is believed to proceed through an acyl fluoride intermediate. beilstein-journals.org The this compound first converts the carboxylic acid to the corresponding acyl fluoride. This intermediate is then further activated by another equivalent of the reagent, facilitating two subsequent deoxyfluorination steps to yield the final trifluoromethyl compound. A proposed pathway for the deoxyfluorination of an acyl fluoride by a substituted this compound is detailed in the figure below.

Figure 1: Proposed Deoxyfluorination Pathway for Acyl Fluorides

Hydrogen fluoride (HF) plays a critical, often catalytic, role in deoxyfluorination reactions mediated by sulfur-based reagents. acsgcipr.org While this compound is the primary fluorine source, the presence of HF, even in trace amounts, can significantly accelerate the reaction. The catalytic effect stems from the activation of the this compound reagent itself.

Stereochemical Aspects of Fluorination Reactions

The stereochemical outcome of fluorination reactions is a critical consideration, particularly in the synthesis of chiral molecules for pharmaceutical and agrochemical applications. Reactions involving this compound can proceed with a high degree of stereocontrol, typically through an Sₙ2-type mechanism.

A notable and highly stereoselective transformation enabled by substituted Phenylsulfur trifluorides is the deoxofluoro-arylsulfinylation of diols and amino alcohols. acs.orgresearchgate.net In this process, one hydroxyl group is converted into a C-F bond, while the other reacts to form an arylsulfinate ester or an arylsulfinamide. This reaction is remarkable for its high degree of stereoselectivity at two distinct centers.

The reaction proceeds with a complete inversion of configuration at the carbon atom undergoing fluorination, consistent with an Sₙ2 mechanism. acs.orgresearchgate.net Simultaneously, the reaction leads to the selective formation of a single conformational isomer at the newly generated chiral sulfur center of the sulfinate or sulfinamide group. acs.orgresearchgate.net This dual stereocontrol makes it a powerful method for the asymmetric synthesis of complex fluorinated molecules.

Stereoselective Deoxofluoro-arylsulfinylation of a Chiral Diol
SubstrateReagentProductDiastereomeric Ratio (d.r.)Key Outcome
(1R,2R)-1,2-diphenylethane-1,2-diol4-tert-Butyl-2,6-dimethylthis compound(1R,2S)-2-Fluoro-1,2-diphenylethyl 4-tert-butyl-2,6-dimethylbenzenesulfinate>99:1Inversion at C-F center; single sulfinate isomer

The conversion of a chiral secondary alcohol to an alkyl fluoride using this compound or related reagents generally proceeds with a complete inversion of stereochemistry. nih.govorganic-chemistry.org This outcome is a hallmark of the Sₙ2 reaction pathway. nih.govacs.org The mechanism involves the initial activation of the hydroxyl group by the reagent, converting it into a good leaving group (an arylsulfinate ester). Subsequently, a fluoride ion, delivered either from the reagent itself or from an external source, executes a backside nucleophilic attack on the activated carbon center, displacing the leaving group and inverting the stereocenter.

This stereospecificity is highly valuable for the synthesis of enantiomerically pure fluorinated compounds from readily available chiral alcohols. The reliability of this inversion allows for predictable and controlled introduction of fluorine into chiral scaffolds. nih.gov

Influence of Substituents on Reaction Mechanisms and Reactivity Profiles

The stability, reactivity, and selectivity of this compound are profoundly influenced by the nature and position of substituents on the aromatic ring. acs.orgresearchgate.net Strategic placement of electron-donating or sterically bulky groups can enhance the reagent's properties, such as thermal stability and resistance to hydrolysis, making it more practical and safer to handle than reagents like DAST. acs.orgresearchgate.net

Research on a variety of substituted Phenylsulfur trifluorides has shown that bulky ortho-substituents, such as methyl groups, combined with an electron-donating para-substituent, such as a tert-butyl group, significantly increase the reagent's stability. acs.org This enhanced stability is attributed to steric shielding of the reactive sulfur center and electronic stabilization.

Conversely, the electronic nature of the substituents affects the reagent's fluorinating power. Studies on the related arylsulfur chlorotetrafluorides (ArSF₄Cl) have demonstrated that electron-donating groups on the phenyl ring increase the reactivity of the reagent, while electron-withdrawing groups decrease it. beilstein-journals.org This trend is expected to hold for Phenylsulfur trifluorides, where electron-donating groups enhance the nucleophilicity of the fluoride ligands and stabilize the transition states involved in the fluorination process.

Influence of Substituents on Arylsulfur Fluoride Properties
Substituent PatternEffect on StabilityEffect on ReactivityExample Reagent
UnsubstitutedLowBaselineThis compound
p-Electron Donating (e.g., -CH₃)ModerateIncreasedp-Tolylsulfur trifluoride
p-Electron Withdrawing (e.g., -NO₂)ModerateDecreasedp-Nitrothis compound
Bulky ortho + p-Electron DonatingHighHigh4-tert-Butyl-2,6-dimethylthis compound

General Reaction Classes and Transformations

This compound and its derivatives, such as 4-tert-butyl-2,6-dimethylthis compound (Fluolead™), are recognized as effective fluorinating agents. beilstein-journals.orgdigitellinc.com These reagents are particularly useful for deoxyfluorination reactions, where they replace oxygen atoms with fluorine. One notable application is the conversion of acyl fluorides into trifluoromethyl compounds. This transformation highlights the role of arylsulfur trifluorides in facilitating substitution at a carbonyl group, ultimately leading to a stable trifluoromethyl group. digitellinc.com

The reactivity of arylsulfur trifluorides is prominently characterized by oxidation pathways, leading to higher-valent sulfur fluoride species. Reduction pathways are less commonly documented in the literature.

Oxidation to Arylsulfur Chlorotetrafluorides (ArSF₄Cl): A key oxidative transformation is the conversion of an arylsulfur trifluoride (ArSF₃) into an arylsulfur chlorotetrafluoride (ArSF₄Cl). This reaction is typically achieved by treating ArSF₃ with chlorine (Cl₂) and an alkali metal fluoride like potassium fluoride (KF). beilstein-journals.orgnih.gov For instance, the treatment of this compound with Cl₂/KF results in phenylsulfur chlorotetrafluoride in an 84% yield. nih.gov This specific oxidation is a crucial step in the multi-step synthesis of arylsulfur pentafluorides from diaryl disulfides, where ArSF₃ is a confirmed intermediate. beilstein-journals.orgnih.gov

Oxidation to Arylsulfur Pentafluorides (ArSF₅): Arylsulfur trifluorides can be further oxidized directly to arylsulfur pentafluorides (ArSF₅), which are highly stable compounds. nih.gov This direct oxidation requires strong fluorinating agents. An early method reported by Sheppard involved heating this compound with silver difluoride (AgF₂) to yield phenylsulfur pentafluoride, although the yields were modest (10–13%). nih.gov Other powerful oxidizing agents like iodine pentafluoride (IF₅) have also been used for similar transformations. nih.gov More recent studies have proposed a radical mechanism for the conversion of ArSF₃ to ArSF₅ using F₂, initiated by the homolytic cleavage of the F-F bond. researchgate.net

Proposed Intermediates and Reaction Pathways

The conversion of carboxylic acids to acyl fluorides is a fundamental transformation in organic synthesis, prized for creating versatile intermediates that are more stable than acyl chlorides but sufficiently reactive for acylation reactions. beilstein-journals.orgcas.cn This deoxyfluorination is accomplished by a variety of modern reagents. researchgate.netorganic-chemistry.orgresearchgate.netrawdatalibrary.netnih.gov While arylsulfur trifluorides like Fluolead™ are used to convert acyl fluorides to trifluoromethyl compounds, digitellinc.com the direct conversion of carboxylic acids to acyl fluorides typically employs other classes of sulfur-based reagents.

Commonly used reagents for this transformation include:

Aminosulfuranes: Diethylaminosulfur trifluoride (DAST) and its more stable analogue, bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®), are effective for this conversion. beilstein-journals.orgorganic-chemistry.org

Trifluoromethylthiolate Salts: Reagents such as tetramethylammonium (B1211777) trifluoromethylthiolate ((Me₄N)SCF₃) and 2-(trifluoromethylthio)benzothiazolium triflate (BT-SCF₃) can transform carboxylic acids into acyl fluorides under mild, often base-free conditions. beilstein-journals.orgorganic-chemistry.orgnih.gov

The general mechanism for some of these transformations involves the degradation of a reagent like a CF₃X⁻ salt into fluoro(thio)phosgene (C(S)F₂) and a fluoride source. The carboxylic acid reacts with the fluoro(thio)phosgene to form a fluoroanhydride intermediate, which then undergoes acyl transfer with a fluoride ion to release the final acyl fluoride product. nih.gov

The synthesis of arylsulfur chlorotetrafluorides (ArSF₄Cl) from diaryl disulfides (Ar₂S₂) via treatment with chlorine and potassium fluoride is a well-studied process where arylsulfur trifluoride (ArSF₃) is a key isolable intermediate. nih.govresearchgate.net When the reaction is monitored or not run to completion, ArSF₃ can be detected and isolated from the product mixture. nih.gov

A detailed mechanistic pathway has been postulated, involving several sequential intermediates. beilstein-journals.orgresearchgate.net The process begins with the chlorination of the diaryl disulfide and proceeds through several sulfur(IV) and sulfur(VI) species.

Postulated Intermediates in the Formation of ArSF₄Cl from Ar₂S₂

Intermediate No. Chemical Formula/Structure Description
4 ArSCl Arylsulfenyl chloride, formed from the chlorination of diaryl disulfide.
5 ArSCl₃ Arylsulfur trichloride, an unstable intermediate from further chlorination.
6 ArSClF₂ Arylsulfur chlorodifluoride, formed by fluoride exchange.
7 ArSF₃ Arylsulfur trifluoride , the key intermediate formed by further fluoride exchange. Its formation is often indicated by the solution turning colorless. beilstein-journals.orgresearchgate.net
8 [ArSF₃Cl]⁻ K⁺ An ionic complex formed from the reaction of ArSF₃ with Cl⁻ and K⁺.

| Product | ArSF₄Cl | Arylsulfur chlorotetrafluoride, formed from the final oxidative fluorination step. |

This table is based on the mechanistic scheme proposed in cited research articles. beilstein-journals.orgresearchgate.net

Q & A

Q. What are the key safety protocols for handling phenylsulfur trifluoride in laboratory settings?

this compound is highly toxic, moisture-sensitive, and corrosive. Key protocols include:

  • Conducting reactions in a fume hood to avoid inhalation .
  • Using fluoropolymer (e.g., Teflon) or stainless-steel containers for storage to prevent glass corrosion .
  • Immediate rinsing of glassware with water and acetone post-use to minimize etching .
  • Storing benzenesulfinyl fluoride (a common byproduct) at −80°C due to its instability .

Q. What is the standard procedure for synthesizing α,α-difluorotoluene using this compound?

A validated method involves reacting this compound (16.6 g, 0.10 mol) with benzaldehyde (10.6 g, 0.10 mol) at 50–70°C under reduced pressure. Key steps:

  • Distillation of α,α-difluorotoluene at 68°C (80 mm Hg), yielding 71–80% .
  • Intermediate cuts (45–60°C) are discarded to isolate benzenesulfinyl fluoride (81–91% yield) . Table 1: Yield Optimization
Reactant RatioTemperatureYield (α,α-Difluorotoluene)
1:150–70°C71–80%
1:1.280–100°CReduced due to decomposition

Q. How does this compound compare to sulfur tetrafluoride (SF₄) in fluorination reactions?

this compound offers advantages over SF₄:

  • Operates at ambient pressure, avoiding specialized "Hastelloy-C" equipment required for SF₄ .
  • Selective difluorination of carbonyl groups (e.g., benzaldehyde to α,α-difluorotoluene) with fewer side reactions .
  • Lower risk of over-fluorination due to controlled reactivity .

Advanced Research Questions

Q. What mechanistic insights explain the formation of phenylsulfur(IV) trifluoride vs. phenylsulfur(VI) pentafluoride?

Oxidative fluorination pathways determine the final product:

  • Phenylsulfur(IV) trifluoride (PhSF₃): Forms with weak oxidants (e.g., Cl-NFPy, XeF₂) via single-electron transfer .
  • Phenylsulfur(VI) pentafluoride (PhSF₅): Requires strong oxidants (e.g., AgF₂/NEt₄Cl) for two-electron oxidation, achieving near-quantitative yields at room temperature . Key Factor: Soluble tetraalkylammonium salts (e.g., NEt₄Cl) enhance reactivity by stabilizing intermediates .

Q. How can conflicting data on fluorination efficiency be resolved in this compound reactions?

Discrepancies arise from:

  • Reagent purity: Moisture contamination reduces yields; rigorous drying of reactants and solvents is critical .
  • Temperature control: Exothermic reactions above 70°C lead to decomposition (e.g., HF release) .
  • Catalyst choice: Silver fluoride (AgF₂) outperforms CoF₃ or MnF₃ in suppressing byproducts like Ph-SO₂F .

Q. What strategies optimize the storage stability of this compound derivatives?

Stability challenges include:

  • Glass corrosion: Store in fluoropolymer containers; avoid prolonged contact with glass .
  • Pressure buildup: Use vented caps for benzenesulfinyl fluoride to prevent autopolymerization .
  • Decomposition pathways: Add stabilizers (e.g., molecular sieves) to absorb trace moisture .

Methodological Recommendations

  • Reaction Monitoring: Use ¹⁹F NMR to track fluorination progress and identify intermediates .
  • Purification: Employ spinning-band distillation columns for high-purity isolation of volatile products .
  • Safety Testing: Conduct DSC (Differential Scanning Calorimetry) to assess thermal stability of reaction mixtures .

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Feasible Synthetic Routes

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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.